molecular formula C24H29ClN8O4S B12369908 SIRT5 inhibitor 9

SIRT5 inhibitor 9

Cat. No.: B12369908
M. Wt: 561.1 g/mol
InChI Key: QESBWEAXMQUJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIRT5 inhibitor 9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of cyclic peptides, where a central Nε-carboxyethyl-thiocarbamoyl-lysine residue is incorporated . The reaction conditions often include the use of protecting groups, coupling reagents, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography for purification. The process is optimized to ensure consistency, scalability, and cost-effectiveness .

Properties

Molecular Formula

C24H29ClN8O4S

Molecular Weight

561.1 g/mol

IUPAC Name

3-[3-[[4-(2-chloroanilino)-6-(3,5-dimethoxyanilino)-1,3,5-triazin-2-yl]amino]propylcarbamothioylamino]propanoic acid

InChI

InChI=1S/C24H29ClN8O4S/c1-36-16-12-15(13-17(14-16)37-2)29-22-31-21(26-9-5-10-27-24(38)28-11-8-20(34)35)32-23(33-22)30-19-7-4-3-6-18(19)25/h3-4,6-7,12-14H,5,8-11H2,1-2H3,(H,34,35)(H2,27,28,38)(H3,26,29,30,31,32,33)

InChI Key

QESBWEAXMQUJOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3Cl)NCCCNC(=S)NCCC(=O)O)OC

Origin of Product

United States

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